N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBHELBYFCZELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the condensation of a 2-fluoropyridine-3-carbaldehyde (or related aldehyde precursor) with hydroxylamine or hydroxylamine derivatives. This condensation forms the oxime linkage (-C=NOH), characteristic of hydroxylamine derivatives.
- The key step is the formation of the imine bond between the aldehyde carbonyl and hydroxylamine nitrogen.
- The fluorine substituent on the pyridine ring influences the electronic properties and reactivity of the aldehyde, requiring careful control of reaction conditions.
Preparation of the 2-Fluoropyridine-3-carbaldehyde Precursor
The 2-fluoropyridin-3-yl moiety is generally introduced via halogenation or nucleophilic substitution on a pyridine ring, followed by oxidation to the aldehyde.
- Direct fluorination of pyridine rings is challenging; thus, 2-fluoropyridine derivatives are often synthesized by nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine) with fluoride sources.
- Oxidation of the corresponding methyl or hydroxymethyl pyridine derivatives to the aldehyde is performed using standard oxidants (e.g., PCC, Swern oxidation).
Condensation with Hydroxylamine
The condensation of 2-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride or free hydroxylamine is carried out under mildly acidic or neutral conditions to form the oxime:
- Typical solvents include ethanol, methanol, or aqueous mixtures.
- Reaction temperatures range from room temperature to mild heating (25–60 °C).
- The reaction is monitored by TLC or HPLC to ensure completion.
Alternative Synthetic Routes and Metal-Mediated Methods
Recent literature highlights metal-involving synthesis routes for oximes, which could be adapted for this compound:
- Transition metal catalysts such as nickel(II) or manganese dioxide have been used to facilitate nitrosation and oxime formation from ketones and aldehydes.
- For example, manganese dioxide can oxidize hydroxylamine derivatives to nitroso intermediates that then react with aldehydes to form oximes.
- These metal-mediated methods can improve yields and selectivity, especially for sensitive or functionalized substrates.
Representative Preparation Protocol
Based on analogous pyridine oxime syntheses and fluorine chemistry, a representative procedure is as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 2-fluoropyridine-3-carbaldehyde | Starting from 2-chloropyridine-3-carbaldehyde, nucleophilic substitution with KF in polar aprotic solvent (e.g., DMF) at elevated temperature (80–120 °C) | 2-fluoropyridine-3-carbaldehyde obtained in moderate to good yield |
| 2. Condensation with hydroxylamine | 2-fluoropyridine-3-carbaldehyde reacted with hydroxylamine hydrochloride in ethanol/water mixture, pH adjusted with sodium acetate, stirred at room temperature for 2–6 hours | Formation of this compound oxime |
| 3. Purification | Crystallization or column chromatography to isolate pure oxime | Pure compound characterized by NMR, IR, and HPLC |
Analytical Data and Characterization
Typical characterization data for this compound include:
| Technique | Expected Data |
|---|---|
| NMR (1H, 13C, 19F) | Signals consistent with pyridine ring, fluorine coupling patterns, and oxime proton (singlet or broad around 11–12 ppm) |
| IR Spectroscopy | Characteristic N-OH stretch around 900–950 cm⁻¹, C=N stretch near 1600–1650 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak matching the calculated molecular weight |
| HPLC Purity | >95% purity under optimized conditions |
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The presence of fluorine on the pyridine ring significantly influences the electronic environment, which can affect the oxime formation kinetics and stability.
- Condensation reactions are typically conducted under controlled pH to prevent hydrolysis or side reactions.
- Metal-catalyzed methods for oxime synthesis offer promising alternatives but require further optimization for fluorinated heterocycles.
- Purification often involves recrystallization or chromatographic techniques due to the polarity and potential isomerism of oximes.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as fluoride ions, hydroxide ions, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in various substituted pyridines .
Scientific Research Applications
N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with various biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Hydroxylamine Derivatives
(a) N-[(2-Aminopyridin-3-yl)methylidene]hydroxylamine Hydrochloride
- Structure: Differs by replacing the 2-fluoro substituent with an amino (-NH₂) group .
- Impact: The amino group is electron-donating, increasing the electron density of the pyridine ring compared to the electron-withdrawing fluorine in the target compound. This alters reactivity in nucleophilic substitutions or metal coordination.
(b) (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
- Structure : Features additional iodo (electron-withdrawing) and pivalamide (bulky tert-butyl group) substituents .
- Impact : The iodine atom introduces steric hindrance and polarizability, while the pivalamide group enhances lipophilicity. Compared to the target compound, this derivative may exhibit reduced solubility in polar solvents but improved membrane permeability in biological systems .
Heterocyclic Hydroxylamine Derivatives
(a) N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
- Structure : Replaces the pyridine ring with a pyrazole heterocycle, introducing nitrogen atoms at positions 1 and 2 .
- Impact : The pyrazole ring’s dual nitrogen atoms enhance hydrogen-bonding capacity and metal coordination versatility. This contrasts with the pyridine-based target compound, where fluorine’s electronegativity dominates interactions .
(b) N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects: Fluorine in the target compound reduces electron density at the pyridine ring, favoring electrophilic substitution at the 4-position. In contrast, amino or methyl groups in analogs (e.g., ) increase electron density, directing reactivity to other sites .
- Hydrogen Bonding : The hydroxylamine group forms O—H···N bonds in crystal structures (e.g., ), a feature shared across analogs. However, substituents like iodine or benzothiophene () introduce additional van der Waals or π-π interactions, altering packing efficiency.
- Synthetic Utility: Fluorinated derivatives are prioritized in pharmaceutical synthesis for metabolic stability, while amino or pivalamide-containing analogs () may serve as intermediates for metal-organic frameworks or prodrugs.
Biological Activity
N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a 2-fluoropyridine moiety. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H7FN2O |
| Molecular Weight | 156.14 g/mol |
| CAS Number | [not available] |
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating strong antibacterial activity.
Anticancer Properties
Research indicates that this compound has potential anticancer effects. In cell line studies, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values ranging from 5 to 15 μM against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
-
Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival, such as:
- Dihydroorotase
- DNA gyrase
- Tyrosine kinase
- Reactive Oxygen Species (ROS) Generation : It appears to induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been demonstrated through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Antibacterial Efficacy : A study involving a panel of bacterial strains revealed that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 50 mg/kg body weight.
- In Vivo Cancer Study : In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
